1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea
Overview
Description
1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea typically involves the reaction of 4-butylaniline with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea moiety is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition. Additionally, the fluorobenzoyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(4-Butylphenyl)-2-thiourea
- 4-tert-butylphenyl 2-fluorobenzoate
- 2-aminobenzothiazole
Comparison: 1-(4-Butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea stands out due to its unique combination of a butylphenyl group and a fluorobenzoyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound could lead to new discoveries and applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(24)22-21-17(23)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJRICUFORCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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